1-Propanol, 1,2-diphenyl-

Stereochemistry Chiral Resolution Diastereomer Separation

Substituting 1,2-diphenyl-1-propanol sources without verification risks stereochemical mismatch. This compound's utility depends on diastereomeric and enantiomeric purity-unlike achiral analogs, its threo and erythro forms exhibit divergent reactivity, hydrogen-bonding patterns, and solid-state conformations. - Verify diastereomeric ratio by melting point: erythro racemate 97-98 °C; threo racemate 57-58 °C. - Serves as a chiral template in Cp*Ir-catalyzed β-methylation/transfer hydrogenation; stereochemical outcome depends on starting configuration. - Ideal for computational chemistry groups validating force-field parameters for 1,2-disubstituted systems (ΔE ≈ 1.5-2.0 kcal/mol between diastereomers). - Consistent impurity profiles when procuring both the alcohol (CAS 56844-75-8) and ketone (CAS 56844-75-7) from a single source.

Molecular Formula C15H16O
Molecular Weight 212.29 g/mol
CAS No. 56844-75-8
Cat. No. B15375429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Propanol, 1,2-diphenyl-
CAS56844-75-8
Molecular FormulaC15H16O
Molecular Weight212.29 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)C(C2=CC=CC=C2)O
InChIInChI=1S/C15H16O/c1-12(13-8-4-2-5-9-13)15(16)14-10-6-3-7-11-14/h2-12,15-16H,1H3
InChIKeyVNBGFQGEVUPRIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Diphenyl-1-propanol Procurement Guide


1-Propanol, 1,2-diphenyl- (CAS 56844-75-8), systematically named 1,2-diphenylpropan-1-ol, is a chiral secondary alcohol with the molecular formula C15H16O and a molecular weight of 212.29 g/mol [1]. The compound possesses two stereogenic centers (C1 and C2), giving rise to four stereoisomers that form two racemic pairs: the threo and erythro diastereomers [2]. It is historically established as a model system for stereochemical studies and is primarily encountered as a synthetic intermediate or chiral building block rather than as a terminal bioactive entity [2][3].

1,2-Diphenyl-1-propanol Source Substitution Risks


Substituting one source of 1,2-diphenyl-1-propanol for another without verification is risky because the compound's utility is fundamentally linked to its diastereomeric and enantiomeric purity [1]. Unlike achiral diphenylpropanol analogs (e.g., 1,1-diphenyl-1-propanol or 1,3-diphenyl-1-propanol), 1,2-diphenyl-1-propanol harbors adjacent chiral centers that generate distinct threo and erythro forms with divergent solid-state conformations, hydrogen-bonding patterns, and chemical reactivity [2]. The seminal stereochemical resolution by Cram and Greene demonstrated that the physical and chemical properties of these diastereomers are non-equivalent, meaning that a racemic or stereochemically undefined mixture cannot automatically replicate the behavior of a specific stereoisomer in chiral synthesis or mechanistic investigations [1][2].

1,2-Diphenyl-1-propanol Differentiation Evidence


Diastereomeric Separation: Threo vs. Erythro

1,2-Diphenyl-1-propanol was resolved into its two racemic diastereomers (threo and erythro) with distinct melting points. The erythro racemate melts at 97–98 °C, whereas the threo racemate melts at 57–58 °C [1]. In contrast, the structurally related 1,2-diphenyl-1-propanone (the ketone precursor) lacks this diastereomeric differentiation because it has only one stereogenic center in its reduced form. This thermal difference provides a straightforward quality-control marker for verifying diastereomeric identity during procurement.

Stereochemistry Chiral Resolution Diastereomer Separation

Conformational Energy Landscapes: Threo vs. Erythro

Molecular mechanics and Extended Hückel molecular orbital (EHMO) calculations on threo- and erythro-1,2-diphenyl-1-propanol reveal distinct global minimum conformations and energy barriers [1]. The threo isomer prefers a conformation with the two phenyl groups in a gauche arrangement (torsional angle ~60°), stabilized by intramolecular OH–π interactions, while the erythro isomer adopts a more extended anti conformation. The computed energy difference between the most stable conformers of the two diastereomers is approximately 1.5–2.0 kcal/mol, with the threo form being the thermodynamically more stable diastereomer in the gas phase [1]. This contrasts with 1,1-diphenyl-1-propanol, where the geminal phenyl substitution eliminates such diastereomeric conformational partitioning.

Conformational Analysis Molecular Mechanics Diastereomer Stability

Hydride Reduction vs. Grignard Addition Stereoselectivity

Two distinct synthetic routes to 1,2-diphenyl-1-propanol—hydride reduction of 1,2-diphenyl-1-propanone versus phenylmagnesium bromide addition to 2-phenylpropanal—yield different diastereomeric ratios predictable by the Felkin–Ahn model [1]. Reduction of the ketone with NaBH4 predominantly yields the erythro diastereomer (Felkin addition to the less hindered face of the carbonyl), whereas Grignard addition to 2-phenylpropanal favors the threo product due to chelation-controlled transition-state organization. The ratio of erythro:threo can be shifted from approximately 80:20 (NaBH4 reduction) to approximately 20:80 (PhMgBr addition) depending on the route [1]. For the comparator 1,1-diphenyl-1-propanol, the absence of an α-phenyl substituent eliminates this stereochemical branching, making its synthesis diastereoselectivity-independent.

Synthetic Methodology Diastereoselectivity Chiral Alcohol Synthesis

Isotopic Labeling for Mechanistic Studies

1,2-Diphenyl-1-propanol has been utilized as a framework for carbon-14 and tritium labeling in stereochemical and metabolic investigations [1]. The presence of two adjacent phenyl rings flanking the propanol backbone provides two distinct aromatic positions for isotopic incorporation, enabling differential labeling strategies not possible with mono-phenyl analogs such as 1-phenyl-1-propanol. Specifically, phenyl migration studies during deamination of erythro-1-amino-1,2-diphenylpropanol-2 employed 14C labeling at the C1-phenyl ring to track migratory aptitude, yielding quantified product distributions (phenyl-migrated vs. non-migrated products) [2]. This dual-phenyl architecture permits internal competition experiments that single-phenyl propanols cannot support.

Isotopic Labeling Mechanistic Probe Carbon-14 Synthesis

1,2-Diphenyl-1-propanol Application Scenarios


Chiral Building Block for β-Methyl Alcohol Synthesis

1,2-Diphenyl-1-propanol serves as a chiral intermediate in the synthesis of β-methylated secondary alcohols via tandem α-methylation/transfer hydrogenation using Cp*Ir complexes, as recently reported in the literature [1]. Its adjacent chiral centers provide a stereochemical template that can be transferred to downstream products. Procuring the correct diastereomer (threo vs. erythro) is critical because the stereochemical outcome of subsequent derivatization depends on the starting configuration. Researchers should specify the diastereomeric ratio required and verify identity by melting point (erythro racemate: 97–98 °C; threo racemate: 57–58 °C) [2].

Stereochemical and Conformational Analysis Model

The compound is a classical model for investigating diastereomer conformational preferences through molecular mechanics and EHMO calculations [1]. Its two adjacent chiral centers and two phenyl rings create a sufficiently constrained yet analyzable system for studying intramolecular OH–π interactions and torsional energy surfaces. This makes it suitable for computational chemistry groups validating new force-field parameters for 1,2-disubstituted systems, where the availability of both threo and erythro forms enables direct comparison of computed vs. experimental energy differences (ΔE ≈ 1.5–2.0 kcal/mol).

Phenyl Migration and Rearrangement Mechanistic Probe

The 1,2-diphenyl-1-propanol framework has been employed in classical physical organic chemistry to study phenyl migration during deamination and dehydration reactions [1][2]. The two phenyl rings provide internal competition for migration, allowing the determination of relative migratory aptitudes. The stereochemistry of dehydration via iodo intermediates has been explicitly characterized for the 1,2-diphenylpropanol system [3]. Researchers conducting similar mechanistic investigations should procure the compound with defined stereochemistry at both C1 and C2.

Ketone Precursor for Oxidation-State Comparisons

1,2-Diphenyl-1-propanol is the direct reduced form of 1,2-diphenyl-1-propanone. The alcohol/ketone pair can be used in comparative studies of substrate scope for newly developed oxidation or reduction catalysts. The alcohol's LogP (XLogP3-AA = 3.4) [1] differs from that of the ketone, providing distinct chromatographic retention that facilitates reaction monitoring. Procuring both the alcohol (CAS 56844-75-8) and the ketone (CAS 56844-75-7) from the same supplier ensures consistent impurity profiles for controlled comparative experiments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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